molecular formula C23H23ClN2O4 B560232 ZK 93423 hydrochloride CAS No. 1216574-52-5

ZK 93423 hydrochloride

Cat. No. B560232
CAS RN: 1216574-52-5
M. Wt: 426.897
InChI Key: KHMDBPAODAAMBQ-UHFFFAOYSA-N
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Description

ZK 93423 hydrochloride is a potent benzodiazepine agonist . It is non-selective with GABA A receptors containing α1-, α2-, α3- and α5-subunits . The CAS Number is 83910-44-5 and the Molecular Formula is C23H22N2O4•HCl .


Synthesis Analysis

ZK 93423 hydrochloride has been synthesized and evaluated as an analogue of the partial agonist 6-(propyloxy)-4-(methoxymethyl)-β-carboline-3-carboxylic acid ethyl ester (6-PBC) and the full agonist 6-(benzyloxy)-4-(methoxymethyl)-β-carboline-3-carboxylic acid ethyl ester .


Molecular Structure Analysis

The molecular weight of ZK 93423 hydrochloride is 426.9 . The molecular formula is C23H22N2O4•HCl .


Physical And Chemical Properties Analysis

ZK 93423 hydrochloride is a yellow solid . It is insoluble in ethanol and soluble to 30 mM in DMSO .

Scientific Research Applications

Neuroscience Research

ZK 93423 hydrochloride: is a potent non-selective benzodiazepine receptor agonist . It has been utilized in neuroscience research to study the effects of benzodiazepines on GABA-A receptors . These receptors are ligand-gated ion channels that mediate the effects of the neurotransmitter GABA, which is the primary inhibitory compound in the central nervous system. The compound’s ability to bind to various subunits of the GABA-A receptor makes it a valuable tool for dissecting the roles of different receptor subtypes in neuronal function and identifying potential therapeutic targets for neurological disorders.

Pharmacological Studies

In pharmacology, ZK 93423 hydrochloride serves as a reference compound to explore the pharmacodynamics and pharmacokinetics of benzodiazepine agonists . Its interaction with GABA-A receptors provides insights into the muscle relaxant, anxiolytic, and anticonvulsant activities of benzodiazepines. This helps in understanding the therapeutic profiles of these drugs and in the development of new compounds with improved efficacy and safety profiles.

Biochemical Research

ZK 93423 hydrochloride is used in biochemical assays to investigate the binding affinity and intrinsic activity of compounds at the benzodiazepine site of GABA-A receptors . It can help in elucidating the biochemical pathways involved in the modulation of synaptic transmission and in the development of drugs that can selectively target specific receptor subtypes.

Medicine

In medical research, ZK 93423 hydrochloride is studied for its therapeutic potential and side effect profile. Its anxiolytic and anticonvulsant properties make it a candidate for the treatment of anxiety disorders and epilepsy. Moreover, its muscle relaxant effects are of interest for conditions involving muscle spasticity .

Toxicology

ZK 93423 hydrochloride is also important in toxicological studies to understand the toxicity mechanisms of benzodiazepines and to develop antidotes for benzodiazepine overdose. Its well-characterized interaction with GABA-A receptors allows researchers to study the toxic effects at the molecular level and to screen for compounds that can counteract these effects .

Analytical Chemistry

In analytical chemistry, ZK 93423 hydrochloride is used as a standard for calibrating instruments and validating analytical methods such as HPLC, LC-MS, and UPLC. It helps in ensuring the accuracy and precision of analytical results, which is crucial for the development of new pharmaceuticals and for quality control in the pharmaceutical industry .

Chemical Engineering

ZK 93423 hydrochloride plays a role in chemical engineering, particularly in the process development for the synthesis of benzodiazepines. Its synthesis and purification processes serve as models for designing efficient and scalable production methods for related compounds .

Materials Science

Lastly, in materials science, ZK 93423 hydrochloride can be used to study the interaction of organic molecules with various materials, which is relevant for the development of drug delivery systems and the design of biomedical devices .

Safety and Hazards

The safety data sheet for ZK 93423 hydrochloride indicates that it should be handled with care . It is recommended to consult a physician if necessary .

properties

IUPAC Name

ethyl 4-(methoxymethyl)-6-phenylmethoxy-9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4.ClH/c1-3-28-23(26)22-18(14-27-2)21-17-11-16(29-13-15-7-5-4-6-8-15)9-10-19(17)25-20(21)12-24-22;/h4-12,25H,3,13-14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMDBPAODAAMBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C2C(=C1COC)C3=C(N2)C=CC(=C3)OCC4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1216574-52-5
Record name ZK-93423 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1216574525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ZK-93423 hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A84JFN7GNH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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